1-[4-[3-[[(6-methoxy-2H-chromen-3-yl)methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone
Description
1-[4-[3-[[(6-methoxy-2H-chromen-3-yl)methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone is a complex organic compound that features a combination of chromen, pyridine, and piperazine moieties
Properties
IUPAC Name |
1-[4-[3-[[(6-methoxy-2H-chromen-3-yl)methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c1-17(28)26-8-10-27(11-9-26)23-19(4-3-7-25-23)15-24-14-18-12-20-13-21(29-2)5-6-22(20)30-16-18/h3-7,12-13,24H,8-11,14-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIKEIGLMOSBCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=N2)CNCC3=CC4=C(C=CC(=C4)OC)OC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-[3-[[(6-methoxy-2H-chromen-3-yl)methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the Chromen Moiety: The chromen ring is synthesized through a series of reactions starting from a suitable precursor, such as a coumarin derivative. This involves cyclization reactions under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the chromen intermediate.
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving a diamine and a dihaloalkane.
Final Coupling: The final step involves coupling the chromen-pyridine intermediate with the piperazine derivative under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[4-[3-[[(6-methoxy-2H-chromen-3-yl)methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of smaller fragments.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions.
Scientific Research Applications
1-[4-[3-[[(6-methoxy-2H-chromen-3-yl)methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a probe to study various biological pathways and interactions, including enzyme inhibition and receptor binding.
Pharmacology: The compound is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[4-[3-[[(6-methoxy-2H-chromen-3-yl)methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
1-[4-[3-[[(6-methoxy-2H-chromen-3-yl)methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone can be compared with other similar compounds, such as:
6-Methoxy-2H-chromen-3-yl derivatives: These compounds share the chromen moiety and exhibit similar biological activities.
Pyridine-containing piperazines: These compounds have the pyridine and piperazine rings, making them structurally related and functionally similar.
Coumarin derivatives: These compounds are structurally related due to the presence of the coumarin ring and exhibit similar pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct biological activities and chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
